2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
CAS No.:
Cat. No.: VC20210291
Molecular Formula: C21H17FN4O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide |
| Standard InChI | InChI=1S/C21H17FN4O2/c1-25-12-11-15-17(7-4-8-19(15)25)23-20(27)13-26-21(28)10-9-18(24-26)14-5-2-3-6-16(14)22/h2-12H,13H2,1H3,(H,23,27) |
| Standard InChI Key | AGUHVMRFJUZFAQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Introduction
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that combines a pyridazinone ring with an indole moiety, featuring a fluorophenyl group. This complex structure contributes to its potential biological activities and therapeutic applications. The compound belongs to the class of pyridazinone derivatives, which are known for their broad spectrum of biological activities, making them significant in various fields of scientific research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for modifying the compound for specific applications in drug development or materials science. Industrial production may involve similar methods but optimized for efficiency and scalability, potentially utilizing continuous flow reactors.
Biological Activity and Potential Applications
The biological activity of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyridazinone moiety contributes to stability. Initial research indicates potential therapeutic effects, including modulation of biological pathways through inhibition or activation of key enzymes. This compound may influence various biological pathways, leading to novel therapeutic strategies for treating diseases related to cell proliferation and inflammation.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide. A comparison of some of these compounds is provided in the following table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide | C23H21FN4O2 | Contains a pyridinyl group instead of an indole moiety |
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxyindol)ethyl]acetamide | C24H24FN5O3 | Features a methoxy group on the indole structure |
| N-[2-(5-methoxyindol)ethyl]acetamide | C13H15NO3 | Simpler structure focusing on indole without pyridazinone |
Research Findings and Future Directions
Ongoing research aims to elucidate the precise mechanisms of action for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide, which could lead to novel therapeutic strategies. Interaction studies indicate that this compound may influence various biological pathways through its binding to specific targets. Further pharmacological studies are needed to fully explore its potential applications in drug discovery and development.
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